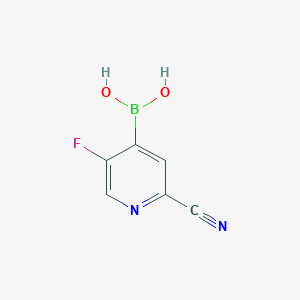
(2-Cyano-5-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-5-fluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C6H4BFN2O2. It is a derivative of pyridine, featuring a cyano group at the 2-position, a fluorine atom at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-cyano-5-fluoropyridine using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-5-fluoropyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is facilitated by palladium catalysts and typically occurs under mild conditions .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, potassium acetate), and boron sources (e.g., B2Pin2).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Cyano-5-fluoropyridin-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of molecular probes and imaging agents.
Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Cyano-5-fluoropyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Cyano-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of both a cyano group and a fluorine atom on the pyridine ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids. The cyano group also provides additional functionality for further derivatization and applications in various fields .
Properties
Molecular Formula |
C6H4BFN2O2 |
|---|---|
Molecular Weight |
165.92 g/mol |
IUPAC Name |
(2-cyano-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H4BFN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3,11-12H |
InChI Key |
NQKTXNPAMWUHFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
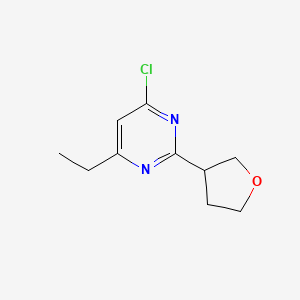
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
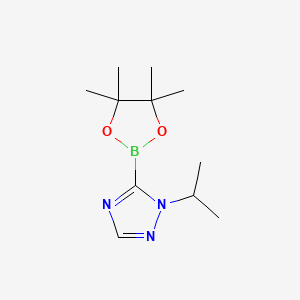
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)

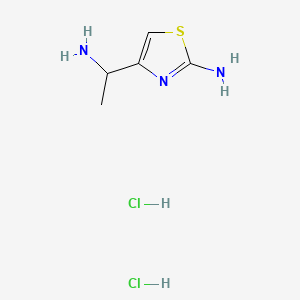
![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
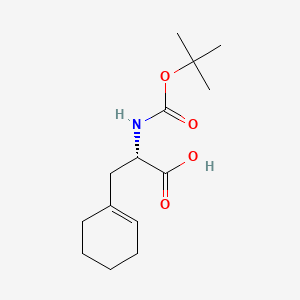
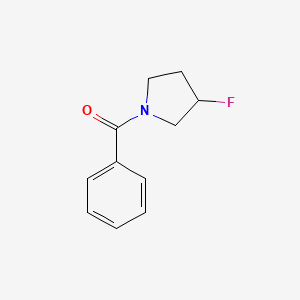
![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
